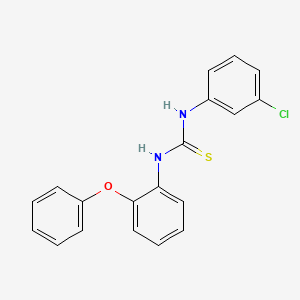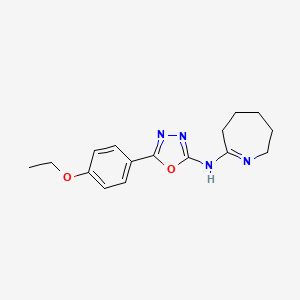![molecular formula C18H21N3O B1223484 3-Phenyl-1-[4-(2-pyridinyl)-1-piperazinyl]-1-propanone](/img/structure/B1223484.png)
3-Phenyl-1-[4-(2-pyridinyl)-1-piperazinyl]-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenyl-1-[4-(2-pyridinyl)-1-piperazinyl]-1-propanone is a member of pyridines and a member of piperazines.
Applications De Recherche Scientifique
Antimuscarinic Activity
3-Phenyl-1-[4-(2-pyridinyl)-1-piperazinyl]-1-propanone has been studied for its antimuscarinic activity. This compound is part of a class of substituted 1-phenyl-3-piperazinyl-2-propanones, which were examined for selectivity on muscarinic receptors and effects on bladder function, mydriasis, and salivation in animal models. The nature of the substituent group on the terminal nitrogen of the piperazine moiety significantly influenced potency and selectivity (Kaiser et al., 1993).
Antitumor Activity
A series of 3-[4-phenyl-1-piperazinyl]-1-[5-methyl-1-(2-pyrimidinyl)-4-pyrazolyl]-1-trans-propenes, related to the compound , displayed significant cytotoxicity against tumor cell lines in vitro and potent antitumor activity in vivo (Naito et al., 2005).
Serotonin Receptor Selectivity
New homo and hetero bis-piperazinyl-1-propanone derivatives, similar in structure to 3-Phenyl-1-[4-(2-pyridinyl)-1-piperazinyl]-1-propanone, have been identified as selective ligands for 5-HT7 over 5-HT1A serotonin receptors. These compounds displayed nanomolar affinity values for the 5-HT7 receptor (Intagliata et al., 2016).
Neuroleptic Activity
Derivatives with a similar structural motif have been shown to possess potent neuroleptic activity, with certain compounds exhibiting a long duration of action in pharmacological tests (Boswell et al., 1978).
Enzymatic Resolution in Therapeutics
Enzymatic resolution of derivatives of 3-Phenyl-1-[4-(2-pyridinyl)-1-piperazinyl]-1-propanone has been used in the preparation of optically pure compounds with potential as antitussive and central sedative therapeutic agents (Bianchi et al., 1992).
Analytical Methods for Purity Evaluation
Analytical methods like HPLC and TLC have been developed for determining the purity of compounds structurally related to 3-Phenyl-1-[4-(2-pyridinyl)-1-piperazinyl]-1-propanone. This is crucial in pharmaceutical contexts for quality control (Muszalska et al., 2005).
Mast Cell Stabilizing Activities
Derivatives of 1-(2-pyridinyl)piperazine, structurally related to the compound in focus, have been studied for their mast cell stabilizing activities. These compounds showed significant activity in assays related to anaphylaxis and bronchospasm (Catto et al., 1987).
Propriétés
Nom du produit |
3-Phenyl-1-[4-(2-pyridinyl)-1-piperazinyl]-1-propanone |
|---|---|
Formule moléculaire |
C18H21N3O |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
3-phenyl-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C18H21N3O/c22-18(10-9-16-6-2-1-3-7-16)21-14-12-20(13-15-21)17-8-4-5-11-19-17/h1-8,11H,9-10,12-15H2 |
Clé InChI |
JETNPWIMHULIBO-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCC3=CC=CC=C3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-[[(2,5-Dichloroanilino)-methyliminomethyl]thio]-2,5-dioxo-1-pyrrolidinyl]benzoic acid methyl ester](/img/structure/B1223403.png)
![2-[[5-[(1,3-benzothiazol-2-ylthio)methyl]-4-methyl-1,2,4-triazol-3-yl]thio]-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B1223404.png)
![1-[1-(1-Adamantyl)butyl]-3-(2-oxolanylmethyl)thiourea](/img/structure/B1223406.png)
![1-[(2,2-dimethyl-3H-benzofuran-7-yl)oxy]-3-(2-pyridinylmethylamino)-2-propanol](/img/structure/B1223408.png)
![N-[2-(2-pyridinyl)-3H-benzimidazol-5-yl]cyclohexanecarboxamide](/img/structure/B1223409.png)
![N-[4-[[2-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolyl]oxy]phenyl]-2-thiophenecarboxamide](/img/structure/B1223410.png)

![7-Chloro-4-[4-(3,4-dimethylphenyl)sulfonyl-1-piperazinyl]quinoline](/img/structure/B1223413.png)
![(E)-2-cyano-3-[5-(2-nitrophenyl)furan-2-yl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B1223416.png)
![N-[[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]anilino]-sulfanylidenemethyl]benzamide](/img/structure/B1223421.png)
![5-[Diethylamino(oxo)methyl]-4-methyl-2-(1-oxopentylamino)-3-thiophenecarboxylic acid methyl ester](/img/structure/B1223422.png)

![N-[5-methyl-2-(4-methylphenyl)-3-pyrazolyl]-2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-9-yl)oxy]acetamide](/img/structure/B1223424.png)
